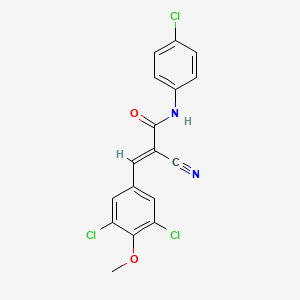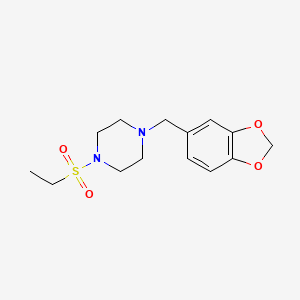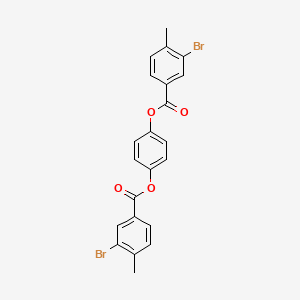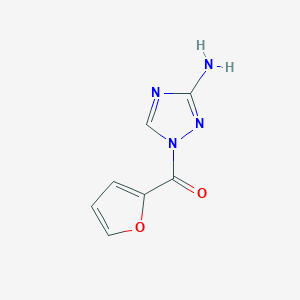![molecular formula C18H16N2O4 B10888196 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10888196.png)
2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline carboxylate structure
Métodos De Preparación
The synthesis of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-4-quinolinecarboxylic acid with 2-[(2-furylmethyl)amino]-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a dihydroquinoline derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The quinoline moiety is known to intercalate with DNA, disrupting its structure and function, which can lead to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE include:
2-[(2-FURYLMETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE PHENYLHYDRAZONE: This compound has a pyrido[1,2-a]pyrimidine structure and is used in similar research applications.
2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-(2-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE: This derivative features a chlorophenyl group and exhibits different chemical reactivity and biological activity.
The uniqueness of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H16N2O4 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-12-9-15(14-6-2-3-7-16(14)20-12)18(22)24-11-17(21)19-10-13-5-4-8-23-13/h2-9H,10-11H2,1H3,(H,19,21) |
Clave InChI |
MKHBBOVGLVEKMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-3-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B10888113.png)

![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B10888115.png)
![2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888120.png)
![4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid](/img/structure/B10888121.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)butanamide](/img/structure/B10888122.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10888127.png)
![Methyl 6-tert-butyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888139.png)


![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10888161.png)


![(1Z)-1-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)hydrazine](/img/structure/B10888193.png)
